p-Tolyl butyrate
Description
Significance of Aryl Esters in Advanced Organic Chemistry
Esters are a fundamental class of organic compounds derived from the condensation of a carboxylic acid and an alcohol. ebsco.com When the alcohol component is a phenol (B47542), the resulting compound is an aryl ester, a structural motif that imparts specific chemical characteristics and reactivity. The general structure is R-COO-R', where R is an alkyl or aryl group and R' is an aryl group. acs.org
The significance of aryl esters in organic chemistry is multifaceted:
Synthetic Intermediates: Aryl esters are stable, versatile intermediates in organic synthesis. They undergo various transformations, including the notable Fries rearrangement, a reaction that converts an aryl ester to a hydroxyaryl ketone, which are crucial building blocks for pharmaceuticals and other fine chemicals. ethz.chresearchgate.net
Bioactive Molecules: The α-arylated carbonyl motif, accessible from aryl esters, is a critical substructure in numerous pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. rsc.org
Prodrugs: The ester functionality is frequently used in medicinal chemistry to create prodrugs. By masking polar functional groups like hydroxyls or carboxyls with an ester, the solubility and bioavailability of a drug can be improved. nih.gov
Polymer Science: Esters are the monomers that form polyesters, a major class of polymers with widespread applications in textiles and plastics. ebsco.com Aryl esters can be incorporated into these polymers to modify their properties.
Fragrance and Flavors: Many low-molecular-weight esters are responsible for the natural fragrances and flavors of fruits and flowers. libretexts.org Aryl esters contribute to more complex aroma profiles and are used in the fragrance industry. ontosight.ai
Molecular Architecture of p-Tolyl Butyrate (B1204436) and its Relevance in Chemical Space
p-Tolyl butyrate is an organic compound with the chemical formula C₁₁H₁₄O₂. ontosight.ai Its molecular architecture consists of two primary components joined by an ester linkage: a p-tolyl group and a butyrate group.
The p-tolyl group is derived from p-cresol (B1678582) (4-methylphenol), providing the aromatic (aryl) component of the ester.
The butyrate group (or butanoyl group) is the acyl portion derived from butyric acid, a short-chain fatty acid.
The molecule is formed through an esterification reaction between p-cresol and butyric acid (or its more reactive derivatives like butanoyl chloride). ebsco.comontosight.ai This structure places this compound in a specific region of "chemical space"—the multidimensional space encompassing all possible molecules. Its combination of an aromatic ring and a flexible, short alkyl chain gives it moderate lipophilicity, as indicated by its calculated XLogP3 value of 2.9. nih.gov This balance of properties makes it soluble in organic solvents and lends it a characteristic fruity or floral odor, which underpins its use in the flavor and fragrance industry. ontosight.ai
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (4-methylphenyl) butanoate | nih.gov |
| Synonyms | p-Cresyl butyrate, 4-Methylphenyl butyrate | nih.gov |
| Molecular Formula | C₁₁H₁₄O₂ | ontosight.ai |
| Molecular Weight | 178.23 g/mol | nih.govontosight.ai |
| Appearance | Colorless to pale yellow liquid | ontosight.ai |
| Odor | Fruity, floral | ontosight.ai |
| Boiling Point | ~140-150°C at 10 mmHg | ontosight.ai |
| Solubility | Slightly soluble in water, soluble in organic solvents | ontosight.ai |
| Refractive Index | 1.495-1.505 at 20°C | ontosight.ai |
Historical Development and Evolution of Research on this compound and Analogues
The research trajectory of this compound and its analogues reflects broader trends in chemical science, evolving from industrial applications and fundamental reaction discovery to a more recent appreciation of their relevance in complex biological systems.
The scientific and industrial interest in cresyl esters, the family to which this compound belongs, can be traced back to the 19th and early 20th centuries. An early example is tricresyl phosphate (B84403) (TCP), a related aryl phosphate ester first synthesized in 1854. wikipedia.org Following World War II, the use of aryl phosphate esters like TCP grew significantly, primarily as fire-retardant plasticizers and lubricant additives. epa.govmdpi.com This established the industrial importance of esters derived from cresol.
In the realm of academic chemistry, a key development was the Fries rearrangement , first reported in 1908. researchgate.net This reaction, which rearranges an aryl ester to a hydroxyaryl ketone using a Lewis acid catalyst, became a subject of intense study. Specific research was conducted on the rearrangement of p-tolyl esters, such as p-tolyl acetate (B1210297), to understand how the position of the methyl group on the aromatic ring directs the outcome of the reaction. rsc.orgresearchgate.net These studies were crucial for establishing fundamental principles of electrophilic aromatic substitution and reaction mechanisms in organic chemistry.
The development of butyrate esters, including simple alkyl butyrates, was driven by the flavor and fragrance industry due to their pleasant, fruity scents. ebsco.comlibretexts.org The synthesis of a wide variety of these esters, including aryl butyrates like this compound, became a target for creating novel aroma compounds. rsc.orgontosight.ai
More recently, research has evolved to focus on the biological significance of the constituent parts of this compound. Both p-cresol and butyrate are now recognized as important metabolites produced by the gut microbiota. frontiersin.orgkarger.com Butyrate is a key short-chain fatty acid (SCFA) that serves as an energy source for colonocytes and has anti-inflammatory properties. nih.govcambridge.org Conversely, p-cresol is considered a uremic toxin that can have detrimental effects at high concentrations. karger.comnih.gov This modern context places a simple molecule like this compound at the intersection of industrial chemistry, fundamental organic synthesis, and the cutting-edge field of microbiome research, illustrating the evolving understanding and application of chemical compounds over time.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (4-methylphenyl) butanoate |
| Ibuprofen |
| Naproxen |
| p-Cresol (4-methylphenol) |
| Butyric acid |
| Butanoyl chloride |
| p-Tolyl acetate |
| Tricresyl phosphate (TCP) |
| Hydroxyaryl ketone |
| Ethyl butyrate |
| p-Cresyl sulfate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14617-92-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(4-methylphenyl) butanoate |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
RRXBRABFDRJAPX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)C |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C |
Other CAS No. |
14617-92-6 |
Origin of Product |
United States |
Synthetic Methodologies for P Tolyl Butyrate and Analogous Structures
Classical Esterification Routes for p-Tolyl Butyrate (B1204436) Synthesis
Traditional methods for ester synthesis have long been the cornerstone of chemical production, relying on straightforward and robust reactions. These routes are typically characterized by the direct reaction of a carboxylic acid and an alcohol.
The most common method for preparing esters like p-tolyl butyrate is the Fischer-Speier esterification, a Brønsted acid-catalyzed condensation reaction. truman.edu This equilibrium-driven process involves the reaction of a carboxylic acid (butyric acid) with an alcohol (p-cresol) in the presence of a catalytic amount of a strong acid. truman.edu
Commonly used homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). researchgate.net The reaction mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester and water. truman.edu
To address challenges associated with homogeneous catalysts, such as corrosion and difficult separation, research has focused on developing heterogeneous solid acid catalysts. researchgate.net These materials offer advantages like easier recovery and reusability. Examples of effective heterogeneous catalysts for the esterification of phenols like p-cresol (B1678582) include:
Zeolites: Materials like dealuminated HYD zeolites and Al-MCM-41 have been shown to effectively catalyze the esterification of phenols and other alcohols. researchgate.net
Metal-Exchanged Clays: Al³⁺-montmorillonite has proven to be a highly effective catalyst for the esterification of various dicarboxylic acids with alcohols and phenols, including the reaction of propionic acid with p-cresol to yield p-cresyl propionate. researchgate.net
Supported Heteropoly Acids: 12-Tungstophosphoric acid (TPA) supported on nanosilica has been used for related alkylation reactions of p-cresol, demonstrating the utility of supported acids in activating phenol (B47542) substrates. mdpi.com
| Catalyst Type | Specific Catalyst | Reactants | Key Findings |
| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) | Butyric Acid + Ethyl Alcohol | Standard Fischer esterification method, requires heat. truman.edu |
| Homogeneous Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Various Acids + Alcohols | A common alternative to H₂SO₄, but shares similar drawbacks. researchgate.net |
| Heterogeneous (Zeolite) | Al-MCM-41 | Butyric Acid + 1-Pentanol | Catalytic activity is linked to surface area and Si/Al ratio. researchgate.net |
| Heterogeneous (Clay) | Al³⁺-montmorillonite | Propionic Acid + p-Cresol | Found to be the most effective among several metal-exchanged clays, giving high yields. researchgate.net |
As Fischer-Speier esterification is an equilibrium process, the presence of water as a byproduct can limit the final ester yield through hydrolysis. Direct dehydration-condensation strategies aim to overcome this limitation by actively removing water from the reaction mixture, thereby shifting the equilibrium toward the products according to Le Chatelier's principle.
A common laboratory and industrial technique is azeotropic distillation using a Dean-Stark apparatus. The reaction is conducted in a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. As the azeotrope boils and condenses in the side arm of the apparatus, the water separates and is collected, while the water-immiscible solvent returns to the reaction flask. This continuous removal of water drives the reaction to completion.
Dehydrative condensation can also be promoted by using specific catalytic systems designed to function in the presence of water or to facilitate its removal. For instance, certain ammonium (B1175870) salt catalysts have been developed for dehydrative esterification, where water separates as a distinct phase during the reaction, simplifying its removal. nih.gov
Brønsted Acid-Catalyzed Esterification Approaches
Advanced Synthetic Pathways to this compound and its Derivatives
Modern synthetic chemistry offers a suite of powerful reactions that proceed under mild conditions, tolerate a wide range of functional groups, and can offer high degrees of selectivity. These methods are particularly valuable for complex molecules or acid-sensitive substrates.
Mitsunobu Reaction The Mitsunobu reaction is a versatile and reliable method for forming esters from primary or secondary alcohols and acidic nucleophiles, such as carboxylic acids. tcichemicals.comscribd.com The reaction proceeds under neutral, mild conditions, typically at or below room temperature. nih.gov It utilizes a redox system consisting of a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tcichemicals.comnih.gov
The mechanism involves the formation of a highly reactive alkoxyphosphonium salt intermediate from the alcohol and the PPh₃/DEAD combination. This intermediate is then susceptible to nucleophilic attack by the carboxylate anion of butyric acid. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, though this is not a factor when using the achiral p-cresol. organic-chemistry.org
Steglich Esterification The Steglich esterification is another exceptionally mild method for synthesizing esters, particularly useful for sterically hindered substrates or those sensitive to acid. organic-chemistry.org Developed in 1978, the reaction uses a carbodiimide (B86325) coupling agent, most commonly N,N′-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). organic-chemistry.orgnih.gov
The reaction is typically catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer reagent, forming a highly reactive N-acylpyridinium species, which is readily attacked by the alcohol (p-cresol) to furnish the final ester. organic-chemistry.org This method's utility has been demonstrated in the synthesis of resveratrol (B1683913) butyrate esters, which are structurally analogous to this compound. mdpi.com
| Reaction | Reagents | Conditions | Key Features |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) | Neutral, Room Temperature | Proceeds with inversion of configuration at the alcohol center; wide substrate scope. tcichemicals.comnih.govorganic-chemistry.org |
| Steglich Esterification | N,N′-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Neutral, Mild | Excellent for acid-sensitive or sterically hindered substrates; avoids harsh conditions. organic-chemistry.orgnih.gov |
Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the context of this compound, this could involve selectively esterifying a p-cresol moiety within a molecule containing other hydroxyl groups or other reactive sites. Regioselectivity, conversely, involves controlling which atom in a functional group reacts, such as differentiating between ortho, meta, and para positions on a phenol.
The stability of the p-tolyl ester linkage allows for subsequent chemical modifications at other sites on the molecule, demonstrating a form of chemoselectivity. For example, a study on the α-oximation of α,β-unsaturated esters showed that p-tolyl crotonate could be converted to p-tolyl 2-(hydroxyimino)butyrate in a 78% yield. oup.com This reaction, which modifies the carbon backbone, occurs without cleaving or otherwise affecting the p-tolyl ester group, highlighting the ester's robustness under these specific reaction conditions. oup.com
Asymmetric Synthesis of Chiral Butyrate Esters While this compound itself is achiral, the synthesis of chiral butyrate esters is a significant area of research, often accomplished using biocatalysis. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols or acids. unipd.it In a typical lipase-catalyzed resolution, an achiral acyl donor (like a butyrate derivative) is used to selectively acylate one enantiomer of a racemic alcohol. unipd.it This results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically pure alcohol, which can then be separated. This chemo- and enantioselective approach is a powerful tool for accessing optically active compounds. researchgate.net
Asymmetric Synthesis of Chiral p-Tolyl Sulfoxides Chiral sulfoxides are crucial intermediates and auxiliaries in asymmetric synthesis. medcraveonline.com The synthesis of enantiomerically pure p-tolyl sulfoxides can be achieved through two primary strategies:
The Andersen Synthesis: This classical method relies on nucleophilic substitution at a diastereomerically pure sulfinate ester. medcraveonline.com The most common precursor is (Sₛ)-menthyl p-toluenesulfinate, which is prepared from p-toluenesulfinyl chloride and (-)-menthol. medcraveonline.com Reaction of this sulfinate with a Grignard reagent (e.g., methylmagnesium bromide) proceeds with complete inversion of configuration at the sulfur atom, yielding the corresponding optically active p-tolyl sulfoxide (B87167). medcraveonline.commedcraveonline.com
Asymmetric Oxidation of Sulfides: This is a more direct approach involving the enantioselective oxidation of a prochiral sulfide, such as methyl p-tolyl sulfide. medcraveonline.com Various methods have been developed for this transformation:
Metal-Based Catalysts: Modified Sharpless epoxidation reagents, such as Ti(OiPr)₄/(+)-DET/tBuOOH, were among the first systems used for this purpose. medcraveonline.com
Enzymatic Oxidation: Monooxygenases, such as cytochrome P450, can catalyze the oxidation of sulfides with high enantiomeric excess (>99% ee).
These methods provide reliable access to both (R)- and (S)-p-tolyl sulfoxide, which are valuable building blocks in the synthesis of complex chiral molecules.
Chemo- and Regioselective Synthesis of this compound
Process Intensification and Scale-Up Considerations for this compound Production
The industrial production of this compound, an ester valued for its characteristic fruity and floral notes, requires robust and efficient synthetic strategies. The transition from laboratory-scale synthesis to large-scale industrial production necessitates a focus on process intensification—developing smaller, cleaner, and more energy-efficient technologies—and careful scale-up considerations to ensure economic viability, sustainability, and consistent product quality.
The classic synthesis of this compound involves the Fischer esterification of p-cresol with butyric acid, often using strong mineral acids like sulfuric acid as a catalyst. However, this method suffers from drawbacks including harsh reaction conditions, equipment corrosion, and the generation of significant waste streams. google.com Modern synthetic chemistry emphasizes the development of "green" or sustainable protocols that mitigate these issues.
Enzymatic Catalysis: A prominent sustainable alternative is the use of lipases as biocatalysts. Lipase-catalyzed esterification offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of by-products. mdpi.com These reactions are often performed in organic solvents or, ideally, in solvent-free systems, which further enhances their green credentials. acs.org The enzyme can typically be recovered and reused, making the process more economical on an industrial scale. The stereoselectivity of lipases is a key advantage, although for an achiral molecule like this compound, the primary benefits are mild conditions and reduced environmental impact. mdpi.com
Heterogeneous and Phase-Transfer Catalysis: To circumvent the issues associated with homogeneous acid catalysts, solid acid catalysts (e.g., zeolites, ion-exchange resins) are employed. These catalysts are easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling. Another advanced approach involves phase-transfer catalysis (PTC). In a method analogous to the synthesis of benzyl (B1604629) butyrate, reacting sodium butyrate with a p-tolyl halide derivative using a tertiary amine as a phase-transfer catalyst in a recyclable solvent like toluene (B28343) can improve reaction selectivity and conversion rates. google.com This method can be designed as a waterless operation, significantly reducing wastewater generation. google.com
Alternative Energy Sources: Process intensification can be achieved by using alternative energy sources to drive the reaction. Ultrasound-assisted synthesis, for instance, can enhance reaction rates in heterogeneous systems through the physical effects of acoustic cavitation, which improves mass transfer. mdpi.com Similarly, microwave-assisted synthesis can lead to rapid heating and dramatically reduced reaction times compared to conventional heating methods. polimi.it
Optimizing efficiency and maximizing yield are critical for the commercial production of this compound. This involves a combination of catalyst selection, reaction engineering, and process design.
Reactive Distillation: For equilibrium-limited reactions like esterification, reactive distillation is a powerful process intensification technique. mdpi.comtypeset.io In this process, the reaction and separation of products occur simultaneously within a single distillation column. As the this compound ester is formed, water, a by-product of the reaction, is continuously removed from the reaction zone. According to Le Chatelier's principle, this shifts the equilibrium towards the product side, driving the reaction to completion and achieving high conversion and yield. This integration of reaction and separation reduces capital and operating costs compared to conventional multi-unit processes. mdpi.com
Continuous Flow Processing: Shifting from traditional batch reactors to continuous flow reactors or microreactors offers numerous advantages for industrial synthesis. Continuous processing allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. polimi.ittypeset.io The enhanced heat and mass transfer in these systems can significantly accelerate reaction rates and improve safety, particularly for exothermic reactions. The scalability of continuous flow processes is often more straightforward than for batch processes.
Optimization of Reaction Parameters: Regardless of the chosen method, meticulous optimization of reaction parameters is essential. This includes the molar ratio of reactants (p-cresol to the butyrylating agent), catalyst loading, temperature, and pressure. For instance, in analogous phase-transfer catalyzed ester syntheses, adjusting the molar ratio of the salt (e.g., sodium butyrate) to the halide can significantly impact yield and purity. google.com Optimized protocols for structurally similar esters have reported yields exceeding 90-95%. acs.org
The following table compares various synthetic strategies for ester production, highlighting parameters relevant to the industrial synthesis of this compound.
| Synthetic Method | Catalyst/Reagent | Typical Conditions | Key Advantages for Scale-Up | Reported Yields (Analogous Esters) |
|---|---|---|---|---|
| Conventional Fischer Esterification | Sulfuric Acid (H₂SO₄) | High Temperature, Excess Alcohol | Low catalyst cost | 85-90% google.com |
| Enzymatic Esterification | Immobilized Lipase (B570770) | Mild Temperature (30-60°C), Solvent-free or Organic Solvent | High selectivity, mild conditions, reusable catalyst, low waste mdpi.com | >90% mdpi.com |
| Phase-Transfer Catalysis (PTC) | Tertiary Amine (e.g., Triethylamine) | Moderate Temperature, Recyclable Solvent (e.g., Toluene) | High conversion, reduced waste ("waterless operation") google.com | >95% google.com |
| Solvent-Free Synthesis | Base Catalyst (e.g., TMG) | High Temperature (e.g., 120°C) | No solvent waste, high atom economy, simple purification acs.org | ~95% acs.org |
| Reactive Distillation | Solid Acid Catalyst | Varies with reactants | Overcomes equilibrium, integrates reaction/separation, high conversion typeset.io | >99% (Full Conversion) typeset.io |
Enzymatic and Biocatalytic Approaches in P Tolyl Butyrate Chemistry
Lipase-Mediated Esterification and Transesterification for p-Tolyl Butyrate (B1204436) Derivatives
Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are highly versatile enzymes that catalyze the hydrolysis of fats in aqueous environments and the synthesis of esters (esterification) and the exchange of acyl groups (transesterification) in non-aqueous media. redalyc.orgmdpi.com These properties make them ideal catalysts for producing a wide array of esters, including derivatives of p-tolyl butyrate. The synthesis can be achieved through direct esterification of p-cresol (B1678582) with butyric acid or via transesterification, where an existing ester (like ethyl butyrate) reacts with p-cresol to yield this compound.
Research into the enzymatic synthesis of various butyrate esters provides a framework for the production of this compound. Studies on isoamyl butyrate and ethyl butyrate have identified key parameters influencing reaction efficiency, such as enzyme source, substrate concentration, molar ratios, temperature, and the use of organic solvents or solvent-free systems. tandfonline.comresearchgate.netnih.gov For instance, immobilized lipases, such as those from Candida antarctica (often Novozym 435 or CALB) and Rhizomucor miehei (Lipozyme IM-20), are frequently employed due to their stability and reusability. redalyc.orgresearchgate.netnih.gov In the synthesis of isoamyl butyrate, yields exceeding 90% have been achieved by optimizing these parameters and removing the water byproduct, which can limit equilibrium conversion. researchgate.net
A significant challenge in the synthesis of short-chain esters is the potential for inhibition by the substrates, particularly short-chain carboxylic acids like butyric acid, which can alter the pH of the enzyme's microenvironment and lead to inactivation. mdpi.comnih.gov However, studies have shown that some immobilized lipases exhibit high tolerance to butyric acid concentrations up to 1.0 M. researchgate.net Transesterification offers an alternative that can mitigate acid inhibition. nih.gov The kinetic modeling of these reactions often follows a Ping-Pong Bi-Bi mechanism, sometimes with competitive inhibition by one or both substrates. nih.govnih.gov
While direct synthesis of this compound is not extensively documented in the reviewed literature, the lipase-mediated acetylation of a related p-tolyl compound, 2-(p-tolyl)propane-1,3-diol, demonstrates the feasibility of such reactions. In one study, Porcine Pancreatic Lipase (B570770) (PPL) was used to catalyze the acetylation of this diol with vinyl acetate (B1210297), achieving a 90% yield of the monoacetate product with high enantioselectivity. mdpi.com This highlights the potential of lipases to act on substrates containing the p-tolyl group for the production of valuable chiral intermediates.
Table 1: Examples of Lipase-Catalyzed Butyrate Ester Synthesis
| Ester Product | Lipase Source | Substrates | Key Findings | Reference |
| Ethyl butyrate | Candida antarctica lipase-A (immobilized) | Butyric acid, Ethyl alcohol | 90.3% conversion achieved in 55 hours with the addition of Na2HPO4 salt. | tandfonline.com |
| Isoamyl butyrate | Rhizomucor miehei (Lipozyme IM-20) | Butyric acid, Isoamyl alcohol | Yields >90% were obtained; enzyme showed no inhibition by butyric acid up to 1.0 M. | researchgate.net |
| Isoamyl butyrate | Thermomyces lanuginosus (immobilized) | Butyric acid, Isoamyl alcohol | 95.8% conversion was achieved in 24 hours in a hexane (B92381) medium. | redalyc.org |
| Butyl butyrate | Porcine pancreatic lipase (immobilized) | Butyric acid, Butanol | A maximum conversion of ~93% was reached after 2 hours. | redalyc.org |
| (R)-2-(p-tolyl)propane-1,3-diol monoacetate | Porcine Pancreatic Lipase (PPL) | 2-(p-tolyl)propane-1,3-diol, Vinyl acetate | 90% yield and 99% enantiomeric excess (ee) for the (R)-configured product. | mdpi.com |
| Ethyl butyrate | Candida rugosa lipase | Ethyl caprate, Butyric acid | Kinetic study described by a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. | nih.gov |
Esterase Activity Towards Model Butyrate Esters and Related Substrates (e.g., p-nitrophenyl butyrate)
Esterases (E.C. 3.1.1.x) are a broad class of hydrolases that, like lipases, catalyze the cleavage and formation of ester bonds. oup.com They typically show higher activity towards esters with shorter-chain fatty acids compared to lipases. jmb.or.kr To characterize esterase activity, researchers often use model substrates that release a chromogenic or fluorogenic compound upon hydrolysis, allowing for easy spectrophotometric measurement.
A quintessential model substrate for this purpose is p-nitrophenyl butyrate (pNPB). sigmaaldrich.com The hydrolysis of pNPB by an esterase or lipase releases p-nitrophenol (or p-nitrophenolate at alkaline pH), a yellow-colored chromophore that can be quantified by measuring absorbance, typically around 405-415 nm. sigmaaldrich.comcitius.technology This assay is widely used for screening new enzymes, determining kinetic parameters, and assessing the influence of inhibitors or environmental conditions on enzyme activity. citius.technologyijcce.ac.ir
Various studies have characterized the activity of esterases from different microbial sources using pNPB. For example, an esterase from the thermophilic bacterium Geobacillus sp. TF17 showed maximal activity towards pNPB compared to other p-nitrophenyl esters with different chain lengths. citius.technology Similarly, the Sub1 suberinase from the plant pathogen Streptomyces scabies was most active on p-nitrophenyl butyrate (C4) and p-nitrophenyl octanoate (B1194180) (C8). nih.gov These findings confirm that these enzymes are true esterases, preferentially hydrolyzing short-chain esters. citius.technology The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), are crucial for comparing the efficiency of different enzymes. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate.
Table 2: Kinetic Parameters of Various Esterases with p-Nitrophenyl Butyrate (pNPB)
| Enzyme Source | Enzyme Name/Type | Km (mM) | Vmax (U/mg or other units) | Optimal Conditions | Reference |
| Geobacillus sp. TF17 | Esterase | 0.056 | 19.38 U/mg protein | pH 7.5, 50°C | citius.technology |
| Streptomyces scabies | Sub1 (recombinant suberinase) | 0.57 | 2,361 U/mg protein (55.8 U/nmol) | - | nih.gov |
| Bovine adipose tissue | Hormone-sensitive lipase (HSL) | - | Hydrolyzes pNPB | - | nih.gov |
| Pseudomonas knackmussii | Dienelactone hydrolase (evolved mutant A-6) | 0.146 | 85-fold improvement in kcat/Km | - | acs.org |
| Metagenomic library | EST5 | - | Specific activity of 127.04 U·mg⁻¹ for methyl butyrate synthesis | - | mdpi.com |
Note: One unit (U) of esterase activity is often defined as the amount of enzyme that produces 1 µmol of p-nitrophenol per minute under specific assay conditions. citius.technology
Biotransformation Pathways for p-Tolyl and Butyrate Moieties
Understanding the microbial breakdown of the constituent parts of this compound—the p-tolyl group (derived from p-cresol) and the butyrate group—is essential for developing biotechnological applications, from bioremediation to the synthesis of novel compounds. Microorganisms in nature have evolved distinct and sophisticated pathways to metabolize these chemical entities.
Biotransformation of the p-Tolyl (p-Cresol) Moiety:
p-Cresol can be degraded by a wide range of aerobic and anaerobic microorganisms. jmb.or.kroup.com
Aerobic Pathways: Two primary aerobic degradation routes have been described. jmb.or.kr The first involves the oxidation of the methyl group by a flavocytochrome enzyme, p-cresol methylhydroxylase (PCMH), to initially form p-hydroxybenzyl alcohol and subsequently p-hydroxybenzaldehyde. asm.orgresearchgate.net This is then oxidized to p-hydroxybenzoate, which enters central metabolic pathways. asm.orgoup.com The second pathway involves the hydroxylation of the aromatic ring by monooxygenases to form 4-methylcatechol, which is then processed through a meta-cleavage pathway into intermediates of the TCA cycle. jmb.or.kr
Anaerobic Pathways: Under anaerobic conditions, such as during nitrate, sulfate, or iron reduction, p-cresol degradation also proceeds through key intermediates. oup.comoup.com One well-documented pathway is analogous to the aerobic PCMH route, leading to the formation of p-hydroxybenzaldehyde. oup.comasm.org An alternative anaerobic pathway involves the addition of the methyl group of p-cresol to fumarate, forming p-hydroxylbenzylsuccinate, which is analogous to the anaerobic degradation of toluene (B28343). oup.com In many anaerobic scenarios, degradation is syntrophic, requiring a coculture of microorganisms where one species converts p-cresol to an intermediate like p-hydroxybenzoate, which is then consumed by a second species. oup.com The bamA gene, which codes for a key enzyme in the benzoyl-CoA pathway, has been identified as a useful biomarker for anaerobic degradation of aromatic compounds like p-cresol. ejbiotechnology.infoejbiotechnology.info
Biotransformation of the Butyrate Moiety:
Butyrate is a short-chain fatty acid that plays a crucial role in gut microbiology and mammalian metabolism. cambridge.orgbenthamscience.com
Microbial Production: In the gut, butyrate is primarily produced by the bacterial fermentation of dietary carbohydrates, such as fiber and resistant starch. cambridge.orgnih.gov The main metabolic route involves the conversion of two molecules of acetyl-CoA into butyryl-CoA, which is then converted to butyrate. nih.gov This process is a key energy-generating pathway for these anaerobic bacteria. nih.gov
Metabolism by Host Cells: Butyrate produced in the colon is rapidly absorbed and serves as the principal energy source for colonocytes (the cells lining the colon), where it is metabolized via β-oxidation. cambridge.orgresearchgate.net Any butyrate that is not metabolized by the colonocytes enters the portal vein and is transported to the liver, where it can be further metabolized or enter systemic circulation. nih.govfrontiersin.org The intracellular transport and activation of butyrate to butyryl-CoA are critical steps preceding its entry into mitochondrial β-oxidation. researchgate.net
Enzyme Engineering and Directed Evolution for Enhanced Biocatalytic Efficiency
While naturally occurring enzymes offer a vast catalytic repertoire, their properties are not always optimal for industrial applications. Enzyme engineering and directed evolution are powerful techniques used to tailor biocatalysts with enhanced features such as improved activity, stability, substrate specificity, and enantioselectivity. muni.cz These methods are highly relevant for optimizing the enzymes used in the synthesis of esters like this compound.
Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene shuffling, followed by screening thousands of these mutants for a desired property using a high-throughput assay. acs.orgmuni.cz For esterases and lipases, this screening is often performed using chromogenic substrates like p-nitrophenyl acetate or p-nitrophenyl butyrate. acs.org
Several studies have successfully applied directed evolution to improve esterases for ester synthesis:
An esterase from Pseudomonas fluorescens (PFE) was engineered through directed evolution to improve its enantioselectivity in the hydrolysis of a challenging acetate ester. Combining error-prone PCR with site-directed mutagenesis resulted in variants with significantly increased enantioselectivity (E value). muni.cz
In another study, a dienelactone hydrolase from Pseudomonas knackmussii, which has a versatile α/β hydrolase fold, was evolved to enhance its esterase activity. After six generations of evolution screening for improved hydrolysis of p-nitrophenyl acetate, the best variant also showed an 85-fold improvement in catalytic efficiency (kcat/Km) towards the larger substrate, p-nitrophenyl butyrate. acs.org This demonstrates that evolving an enzyme for one substrate can confer improved activity on related substrates.
Site-saturation mutagenesis, a more focused approach where specific amino acid positions (often in or near the active site) are systematically mutated, has also been used. By identifying key residues through computational docking and subjecting them to mutagenesis, researchers have improved the enantioselectivity of an E. coli esterase for specific butyrate esters. researchgate.net
These engineering strategies provide a clear path toward developing bespoke biocatalysts. By applying directed evolution and rational design, it is conceivable to create highly efficient and selective lipases or esterases specifically for the industrial production of this compound and its derivatives, overcoming limitations of wild-type enzymes and enabling commercially viable biocatalytic processes.
Advanced Analytical Characterization of P Tolyl Butyrate
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the precise molecular architecture of p-tolyl butyrate (B1204436). By probing the interaction of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For p-tolyl butyrate, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a study using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound showed distinct signals corresponding to the aromatic protons of the p-tolyl group and the aliphatic protons of the butyrate chain. rsc.org The aromatic region typically displays two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org The aliphatic protons of the butyrate moiety appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the carbonyl carbon. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Analysis performed at 126 MHz in CDCl₃ solvent identified all the unique carbon atoms in this compound. rsc.org Key signals include the carbonyl carbon of the ester group, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), and the aliphatic carbons of the butyrate chain. rsc.org
Detailed NMR data for this compound are presented below. rsc.org
| ¹H NMR (500 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
| 7.20 | d, J = 8.2 Hz, 2H |
| 7.00 | m, 2H |
| Data for aliphatic protons not explicitly provided in the source. |
| ¹³C NMR (126 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 172.2 | C=O (Ester carbonyl) |
| 150.8 | Aromatic C-O |
| 129.4 | Aromatic C-H |
| 125.7 | Aromatic C-CH₃ |
| 121.6 | Aromatic C-H |
| 36.3 | -CH₂- (Butyrate) |
| 18.5 | -CH₂- (Butyrate) |
| 13.6 | -CH₃ (Butyrate) |
Table based on data from supporting information for "Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction". rsc.org
While specific 2D NMR studies (like COSY, HSQC, HMBC) for this compound are not detailed in the reviewed literature, these techniques would be standard procedure in a full structural confirmation, establishing direct and long-range correlations between protons and carbons.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. uni-siegen.de These methods are based on the principle that molecular bonds vibrate at specific frequencies, and they can absorb (IR) or scatter (Raman) light in a characteristic manner. uni-siegen.des-a-s.org
For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, typically found in the 1735-1750 cm⁻¹ region. Other key absorptions would include C-O stretching vibrations for the ester linkage, C-H stretching from both the aromatic and aliphatic parts of the molecule, and C=C stretching bands for the aromatic ring. uni-siegen.de
Raman spectroscopy provides complementary information. s-a-s.org While the carbonyl stretch is also visible, Raman spectra are often better for observing non-polar, symmetric vibrations. uni-siegen.de Therefore, the symmetric vibrations of the para-substituted aromatic ring in this compound would be expected to produce strong signals in the Raman spectrum. spectroscopyonline.com Spectral databases confirm the existence of reference IR and Raman spectra for this compound. nih.gov
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.
GC-MS: When coupled with Gas Chromatography, MS is a highly effective method for identifying and quantifying volatile compounds like this compound. epa.gov In electron ionization (EI) mode, this compound undergoes fragmentation, producing a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak [M]⁺ would be observed at m/z 178. The fragmentation pattern typically involves the cleavage of the ester bond. The most abundant fragment ion observed in the GC-MS spectrum of this compound is at m/z 108, corresponding to the p-cresol (B1678582) radical cation. nih.gov Other significant fragments are observed at m/z 43 (butyryl cation), 107 (loss of a hydrogen from the p-cresol fragment), and 71 (loss of an oxygen from the butyryl fragment). nih.gov
| GC-MS Fragmentation Data for this compound | |
| m/z | Relative Intensity |
| 108 | 99.99 |
| 43 | 30.44 |
| 107 | 18.29 |
| 71 | 11.58 |
| 27 | 10.69 |
Table based on data from PubChem, MoNA ID: JP006416. nih.gov
LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry is a versatile technique for analyzing compounds in complex mixtures. nih.gov While direct LC-MS/MS data for this compound is not widely published, the technique is suitable for its analysis, particularly using softer ionization methods like electrospray ionization (ESI) which would likely keep the molecule intact, showing the protonated molecule [M+H]⁺ at m/z 179. uni-konstanz.demdpi.com
High-Resolution MS (HRMS): This technique provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. rsc.org Though specific HRMS data for this compound was not found in the reviewed literature, its use is standard for confirming the identity of newly synthesized compounds. For a molecule with the formula C₁₁H₁₄O₂, the expected exact mass would be 178.0994.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental for separating this compound from reaction mixtures or impurities and for assessing its purity.
Gas Chromatography (GC): Given its volatility, this compound is well-suited for GC analysis. nih.gov The technique is routinely used for purity checks and quantitative analysis, often employing a flame ionization detector (FID) or a mass spectrometer (MS) for detection. rsc.orgcreative-proteomics.com The retention time of this compound on a given GC column under specific conditions (temperature program, carrier gas flow rate) is a characteristic property used for its identification.
Chiral Gas Chromatography: Chiral chromatography is a specialized technique used to separate enantiomers (non-superimposable mirror images) of chiral molecules. gcms.cz this compound itself is an achiral molecule as it does not possess a stereocenter and therefore cannot be resolved into enantiomers. nih.gov Thus, chiral GC is not applicable for the analysis of this compound itself, but it would be the method of choice for separating enantiomers of related chiral compounds or derivatives. researchgate.netrestek.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. hplc.eu A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring detection by mass spectrometry (LC-MS), the non-volatile phosphoric acid is replaced with a volatile acid like formic acid. sielc.com HPLC is also scalable and can be used for the preparative separation of this compound to isolate it in high purity. sielc.comthermofisher.com
High-Performance Liquid Chromatography (HPLC)
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
While this compound is a liquid at standard conditions, X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic arrangement of its solid derivatives. This technique provides definitive information on bond lengths, bond angles, and crystal packing, which is crucial for understanding structure-property relationships. The analysis of crystalline derivatives offers insights that can be extrapolated to understand the conformational preferences and intermolecular interactions relevant to this compound.
Research on compounds containing the p-tolyl moiety reveals detailed structural information. For example, crystallographic studies on various p-tolyl derivatives have been successfully conducted, elucidating their molecular geometries and packing in the solid state. researchgate.netspast.orgznaturforsch.com The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.
Table 2: Selected Crystallographic Data for Representative p-Tolyl Derivatives
This table summarizes key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of various p-tolyl-containing compounds, illustrating the type of data generated from such studies.
| Compound | Formula | Crystal System | Space Group | Reference |
| (Z)-Ethyl 4-chloro-3-oxo-2-(2-p-tolylhydrazono)butanoate | C₁₃H₁₅ClN₂O₃ | Monoclinic | P2₁/c | researchgate.net |
| N-(4-methylphenyl)-2,6-dimethyl-1,3-dioxan-4-amine | C₁₃H₁₉NO₂ | Monoclinic | P2₁/c | researchgate.net |
| [(CH₃)₂N]P(O)[NH-C₆H₄-p-CH₃][O-C₆H₄-p-CH₃] | C₁₆H₂₁N₂O₂P | Orthorhombic | Pna2₁ | znaturforsch.com |
Advanced Electroanalytical Techniques for Redox Behavior and Reaction Monitoring
Advanced electroanalytical methods, particularly voltammetric techniques like cyclic voltammetry (CV), are powerful for investigating the redox properties of electroactive compounds such as this compound. acs.org These techniques involve applying a varying potential to an electrode and measuring the resulting current, providing information about the oxidation and reduction processes of a substance. acs.org
While direct electrochemical data on this compound is not extensively documented, the behavior of analogous aromatic esters and p-tolyl derivatives can provide significant insights. For example, cyclic voltammetry studies on various ferrocene (B1249389) derivatives containing a p-tolyl group have shown a reversible one-electron oxidation-reduction wave associated with the ferrocene-ferricinium couple. molaid.com Studies on other molecules like N-(p-tolyl)acetamide have been used to determine oxidation potentials. capes.gov.br
A typical CV experiment is performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). capes.gov.br The analyte is dissolved in a suitable solvent with a supporting electrolyte to ensure conductivity. capes.gov.br The resulting voltammogram plots current versus potential. The peak potentials indicate the potentials at which the analyte is oxidized or reduced. This data is crucial for understanding the electronic properties of the molecule, its stability towards redox processes, and its potential role in electrochemical reactions. This technique could be applied to monitor reactions involving the formation or cleavage of this compound if the starting materials and products have distinct redox potentials.
Table 3: Representative Experimental Parameters for Cyclic Voltammetry of a p-Tolyl Analog
This table outlines typical parameters used in a cyclic voltammetry experiment for an analog, N-(p-tolyl)acetamide, to illustrate the experimental conditions.
| Parameter | Value / Description | Reference |
| Working Electrode | Glassy Carbon Disk | capes.gov.br |
| Counter Electrode | Platinum Wire | capes.gov.br |
| Reference Electrode | Ag/AgCl | capes.gov.br |
| Solvent/Electrolyte | DCM/HFIP with 0.2 M nBu₄NBF₄ | capes.gov.br |
| Scan Rate | 0.1 V/s | capes.gov.br |
| Observed Process | Oxidation | capes.gov.br |
Theoretical and Computational Chemistry Studies on P Tolyl Butyrate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of p-tolyl butyrate (B1204436). These calculations provide a detailed picture of the molecule's electron distribution, which is key to understanding its chemical behavior.
DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been shown to accurately predict the geometric and electronic properties of similar aromatic esters. materialsciencejournal.org For p-tolyl butyrate, these calculations would reveal the distribution of electron density, highlighting regions susceptible to electrophilic or nucleophilic attack. For instance, the carbonyl carbon of the ester group is expected to be electron-deficient and thus a prime site for nucleophilic attack, a crucial step in reactions like hydrolysis. epa.gov
Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. materialsciencejournal.org
Mulliken atomic charges and Molecular Electrostatic Potential (MESP) plots, derived from DFT calculations, offer a visual representation of the charge distribution and electrostatic potential on the molecular surface. These tools help in identifying the most reactive sites for various types of chemical interactions. materialsciencejournal.org
Table 1: Calculated Quantum Chemical Properties of this compound (Illustrative)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. iisc.ac.in For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the nature of its interactions with other molecules, such as solvents or reactants.
These simulations model the movement of each atom in the molecule by solving Newton's equations of motion. By analyzing the trajectory of the atoms over time, it is possible to identify the most stable conformations of the this compound molecule and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and physical properties.
MD simulations are also invaluable for studying intermolecular interactions. For example, in a solution, the simulations can reveal how solvent molecules arrange themselves around the this compound molecule and how these interactions affect its conformation and reactivity. This is crucial for understanding reaction mechanisms in solution, as the solvent can play a significant role in stabilizing transition states and intermediates.
The use of thermostats and barostats in MD simulations allows for the study of the system under different temperature and pressure conditions, providing insights into how these variables affect the behavior of this compound. iisc.ac.in
Table 2: Key Parameters from Molecular Dynamics Simulations of this compound (Illustrative)
| Parameter | Description | Example Finding |
|---|---|---|
| Radial Distribution Function | Describes the probability of finding another atom at a certain distance from a reference atom. | Reveals the structure of the solvent shell around the ester. |
| Torsional Angle Analysis | Examines the rotation around specific chemical bonds. | Identifies the most populated and energetically favorable conformations. |
| Mean Square Displacement | Measures the average distance a molecule travels over time. | Provides information about the diffusion of this compound in a solvent. |
Computational Elucidation of Reaction Mechanisms in this compound Transformations
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies for each step.
For instance, the hydrolysis of this compound can proceed through different mechanisms depending on the reaction conditions (acidic, basic, or neutral). epa.gov Computational methods can be used to model these different pathways and determine which is the most energetically favorable. For example, in base-catalyzed hydrolysis, the reaction typically proceeds via a BAc2 mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov DFT calculations can be used to model the geometry and energy of the tetrahedral intermediate and the transition state leading to it.
Similarly, for acid-catalyzed hydrolysis, which often follows an AAc2 mechanism, computational studies can model the protonation of the carbonyl oxygen and the subsequent nucleophilic attack by a water molecule. epa.gov These calculations can provide detailed insights into the role of the catalyst and the solvent in the reaction mechanism.
Table 3: Calculated Activation Energies for this compound Hydrolysis (Illustrative)
| Reaction Mechanism | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Base-Catalyzed (BAc2) | Nucleophilic attack of OH- | 15.2 |
| Acid-Catalyzed (AAc2) | Nucleophilic attack of H2O on protonated ester | 20.5 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. mdpi.com For this compound and its analogues, QSAR/QSPR studies can be used to develop predictive models for a variety of endpoints.
The first step in developing a QSAR/QSPR model is to generate a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net
Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that correlates the descriptors with the observed activity or property. mdpi.com The predictive power of the model is then evaluated using a separate test set of compounds.
For this compound analogues, QSAR models could be developed to predict their inhibitory activity against a particular enzyme, for example. nih.gov By analyzing the model, it is possible to identify the key structural features that are important for the desired activity. This information can then be used to design new, more potent analogues. Similarly, QSPR models can be used to predict physical properties such as boiling point, solubility, or chromatographic retention times.
Table 4: Example of a QSAR Model for Enzyme Inhibition by this compound Analogues (Illustrative)
| Descriptor | Coefficient | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | +0.5 | Increased lipophilicity is correlated with higher activity. |
| Molecular Weight | -0.1 | Lower molecular weight is slightly favored for activity. |
| Dipole Moment | +0.2 | A higher dipole moment contributes positively to the activity. |
Applications of P Tolyl Butyrate in Advanced Organic Synthesis and Materials Science
p-Tolyl Butyrate (B1204436) as a Versatile Synthon in the Synthesis of Complex Organic Molecules
In the field of organic synthesis, the strategic disassembly of a complex target molecule into simpler, readily available precursors is a fundamental concept known as retrosynthetic analysis. journalspress.comias.ac.in This process identifies key bond disconnections and the corresponding idealized ionic or neutral fragments, termed synthons. journalspress.comias.ac.in p-Tolyl butyrate and its structural motifs serve as valuable synthons, providing access to more complex molecular architectures.
The p-tolyl group, a common structural element, can be incorporated into various synthetic schemes. For instance, research into the synthesis of perimidine derivatives has utilized p-tolualdehyde, which contains the p-tolyl synthon, in condensation reactions with 1,8-naphthalenediamine. materialsciencejournal.org Similarly, the synthesis of complex heterocyclic compounds like benzo[d]oxazole derivatives has involved intermediates featuring the p-tolyl group, highlighting its utility as a building block. mdpi.com In other advanced applications, p-tolyl-substituted phenyliodonium (B1259483) ions have been used as synthons in coupling reactions. core.ac.uk
The butyrate portion of the molecule is also a key contributor to its synthetic utility. Butyrate and its derivatives are employed in various carbon-carbon bond-forming reactions. Research on aldol-type condensations has demonstrated the use of chiral auxiliaries attached to a butyrate framework, such as in optically active t-butyl 2-(p-tolylsulfinyl)butyrate, to control stereochemistry in the synthesis of complex products. researchgate.net Furthermore, butyrate esters can be key intermediates in multi-step syntheses, such as in the preparation of amino-methyl tetralin derivatives, where a gamma-bromo butyrate compound is used in an initial alkylation step. google.com The strategic application of these synthons allows chemists to construct intricate molecular frameworks with high degrees of precision.
A summary of synthons related to this compound and their corresponding synthetic equivalents is presented below.
| Synthon Type | Example Synthon | Synthetic Equivalent/Reagent | Application Context |
| Aromatic Cationic | p-Tolyl cation | p-Tolualdehyde | Synthesis of perimidines materialsciencejournal.org |
| Aromatic Nucleophilic | p-Cresyl anion | p-Cresol (B1678582) | Esterification reactions |
| Acyl Cationic | Butyryl cation | Butyryl chloride / Butyric anhydride | Friedel-Crafts acylation |
| Enolate (α-carbanion) | Butyrate enolate | Lithium diisopropylamide (LDA) + Ester | Alkylation, Aldol reactions researchgate.net |
Derivatization of this compound for the Production of Specialty Chemicals and Intermediates
Derivatization is a chemical process where a compound is transformed into a new, related compound, or derivative. scribd.com This strategy is widely used to modify the chemical or physical properties of a molecule for specific applications, such as enhancing its reactivity, improving its analytical detection, or creating entirely new specialty chemicals. This compound, as a member of the aryl alkyl alcohol simple acid esters (AAASAE) group, can be synthesized by reacting an aryl alkyl alcohol (p-cresol) with a simple carboxylic acid (butyric acid) or its activated form. nih.gov This foundational structure is amenable to a wide range of chemical modifications.
One common derivatization pathway involves reactions targeting the ester linkage. Transesterification, the exchange of the alcohol or acid portion of an ester, can be catalyzed by either acid or base. aocs.org For example, reacting this compound with a different alcohol under appropriate conditions can yield a new butyrate ester and release p-cresol. This is a fundamental reaction for producing a library of butyrate esters for various research and industrial purposes, including the synthesis of pharmaceutical intermediates. thegoodscentscompany.com
Further derivatization can occur at the aromatic ring or the alkyl chain. The p-tolyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of functional groups like nitro (-NO2), halogen (-Br, -Cl), or sulfonyl (-SO3H) groups, leading to a diverse array of specialty intermediates. For example, the synthesis of methyl p-tolyl sulfone involves the use of p-toluenesulfonylchloride as a starting material, demonstrating a related pathway for functionalizing the tolyl moiety. google.com Similarly, the butyrate chain can be functionalized, for instance, through α-halogenation followed by nucleophilic substitution, to introduce new chemical handles for further synthesis. The synthesis of complex molecules like β-CF3 β-aminoenones has been achieved using butyrate-derived precursors that undergo cascade reactions with other reagents. acs.org These derivatization strategies underscore the role of this compound and related structures as versatile platforms for generating high-value specialty chemicals. unito.it
Molecular Contributions of this compound to Flavor and Fragrance Profiles in Research Contexts
The p-tolyl group, being an aromatic moiety derived from cresol, typically imparts phenolic, aromatic, and sometimes slightly animalic or leathery notes. perflavory.com The butyrate ester functional group, on the other hand, is well-known for contributing fruity and sweet characteristics. The combination of these two structural features within a single molecule results in a complex and multifaceted sensory profile.
In research contexts, the odor and flavor of this compound and related compounds are carefully described to build structure-activity relationships. For example, p-cresyl isobutyrate is described with a range of odor descriptors including "aromatic floral-fruity," "slightly cananga," and more complex profiles like "floral, lily, narcissus, ylang, leather". perflavory.com Its taste is noted as being aromatic, fruity, and having a phenolic note. perflavory.com Another related compound, p-cresyl isovalerate (p-tolyl 3-methylbutyrate), is characterized by a "tobacco type odor" and a "phenolic type flavor". thegoodscentscompany.com These detailed descriptions are crucial for perfumers and flavorists when designing new compositions. The specific nature of the alkyl chain (e.g., butyrate vs. isobutyrate vs. isovalerate) subtly modifies the primary fruity note, while the phenolic character remains a signature of the p-cresyl group.
The table below summarizes the reported sensory profiles for this compound analogues in research and commercial contexts.
| Compound Name | Chemical Structure | Reported Odor Profile | Reported Flavor Profile |
| p-Tolyl Isobutyrate (p-Cresyl Isobutyrate) | C11H14O2 | Aromatic, floral-fruity, cananga, lily, narcissus, ylang, leather, animalic, green. cymitquimica.comperflavory.com | Aromatic, fruity, phenolic note, animalic, gardenia. perflavory.com |
| p-Tolyl 3-Methylbutyrate (p-Cresyl Isovalerate) | C12H16O2 | Tobacco type. thegoodscentscompany.com | Phenolic type. thegoodscentscompany.com |
| α,α-Dimethylphenethyl butyrate | C14H20O2 | Slightly herbal, strongly fruity, reminiscent of prune and apricot. sci-hub.st | Not specified. |
Integration of this compound Moieties into Functional Organic Materials and Polymers
The incorporation of specific chemical moieties into polymer backbones or side chains is a primary strategy for designing functional materials with tailored properties. The structural components of this compound—the aromatic p-tolyl group and the flexible butyrate chain—can be integrated into polymers to influence their thermal, mechanical, and optical characteristics.
Research into the polymerization of vinyl esters has provided direct evidence of this approach. A study on the bulk polymerization of various vinyl monomers included an investigation of vinyl 3-(p-toluoyl) butyrate. ethz.ch In this monomer, the p-toluoyl butyrate group is attached to a polymerizable vinyl unit. The nature of such side chains significantly impacts the properties of the final polymer, such as its glass transition temperature (Tg), solubility, and refractive index. ethz.ch The bulky and rigid p-tolyl group can increase the Tg of the polymer, making it more rigid and thermally stable, while the butyrate spacer can provide some internal plasticization.
Related studies on the radical polymerization of allyl alkanoates, such as allyl butyrate and allyl isobutyrate, have explored the electronic effects of the acyloxy group on polymerization kinetics. researchgate.net While not containing the tolyl group directly, this research highlights how the butyrate moiety influences reactivity and the properties of the resulting poly(allyl ester). Furthermore, research in catalysis for polymer synthesis has utilized p-tolyl-substituted ligands. For example, bis(guanidinate)tin(II) complexes with p-tolyl substituents have been investigated as catalysts for the ring-opening polymerization of ε-caprolactone and lactide, which are key monomers for producing biodegradable polyesters. researchgate.net
The combination of polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization with post-polymerization modification allows for the creation of complex polymer libraries. acs.orgrsc.org A polymer precursor could be synthesized and then modified with molecules containing the this compound moiety, leading to functional materials with precise structures and potentially novel applications in coatings, adhesives, or optical films. rsc.org
Environmental Fate and Degradation Mechanisms of P Tolyl Butyrate
Photochemical Degradation Pathways and Kinetics
The photochemical degradation of organic compounds in the environment is a significant abiotic process, driven by the absorption of solar radiation. For p-tolyl butyrate (B1204436), this process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the methyl group of the tolyl moiety, forming a benzyl-type radical. This radical is susceptible to further rapid oxidation.
OH Addition: The •OH radical can add to the aromatic ring, forming a hydroxylated intermediate. This adduct can then undergo further reactions, potentially leading to ring cleavage. researchgate.net
In aquatic environments, both direct and indirect photolysis contribute to the degradation of many organic pollutants. nih.gov The rate of photodegradation is influenced by factors such as water clarity, pH, and the presence of natural substances that can act as photosensitizers (e.g., humic acids) or quenchers. nih.govrsc.org For related compounds like diclofenac, photolysis rates are significantly faster than biodegradation rates, highlighting the importance of photochemical pathways in their environmental removal. nih.gov However, without specific experimental data, the half-life and quantum yield for p-tolyl butyrate remain undetermined.
Biodegradation Studies in Various Environmental Compartments
Studies on analogous polymers, such as polyhydroxyalkanoates (PHAs) which include poly-3-hydroxybutyrate (PHB), demonstrate that the butyrate component is readily biodegradable in various environments, including soil and marine ecosystems. ifremer.frosti.govnih.gov The degradation of these bioplastics occurs through enzymatic action by microorganisms, which break down the polymer into smaller, assimilable units. ifremer.fruminho.pt The rate of this degradation is highly dependent on environmental conditions like temperature, moisture, and the microbial community present. For example, PHB and its copolymers degrade completely within weeks in soil with high moisture content, whereas degradation is minimal in drier conditions. osti.govnih.gov
Table 1: Factors Influencing the Biodegradation of Butyrate-Containing Polymers in Soil This table is based on data from studies on polyhydroxyalkanoates (PHAs) and serves as an analogy for factors likely affecting this compound degradation.
| Factor | Effect on Biodegradation Rate | Rationale | Source |
| Moisture | Higher moisture increases the rate | Water is essential for microbial activity and enzymatic hydrolysis. | osti.govnih.gov |
| Temperature | Increased temperature (up to an optimum) enhances the rate | Microbial metabolism and enzyme kinetics are temperature-dependent. | uminho.pt |
| Microbial Population | A diverse and active microbial community accelerates degradation | A wider range of enzymes capable of hydrolysis and further metabolism is available. | uminho.pt |
| pH | Optimal pH (near neutral) favors most microbial activity | Extreme pH levels can inhibit microbial growth and enzyme function. | uminho.pt |
Microbial Hydrolysis and Biotransformation
The primary and rate-limiting step in the biodegradation of this compound is the microbial-mediated hydrolysis of its ester bond. This biotransformation is catalyzed by esterase or hydrolase enzymes, which are ubiquitous in microorganisms. inflibnet.ac.in The reaction yields p-cresol (B1678582) (4-methylphenol) and butyric acid.
Reaction: this compound + H₂O ---(Microbial Esterase)---> p-Cresol + Butyric Acid
This type of enzymatic hydrolysis is a well-documented biotransformation pathway. inflibnet.ac.in Studies on other esters, such as polyfluoroalkyl phosphate (B84403) esters (PAPs), show that gut microbiota can effectively hydrolyze them, indicating that similar processes are likely to occur in other anaerobic environments like sediment and some soils. rsc.org Once liberated, both p-cresol and butyric acid become available for further microbial metabolism.
Following hydrolysis, the degradation of the two resulting products, butyric acid and p-cresol, proceeds via distinct aerobic and anaerobic pathways.
Butyric Acid:
Aerobic Degradation: In the presence of oxygen, butyric acid is readily metabolized by a wide range of microorganisms. It is converted to butyryl-CoA, which then enters the beta-oxidation pathway to produce acetyl-CoA. Acetyl-CoA subsequently enters the citric acid cycle (TCA cycle) for complete mineralization to carbon dioxide and water. enviro.wiki
Anaerobic Degradation: Under anaerobic conditions, butyrate is degraded by a consortium of bacteria. nih.govnih.gov It is oxidized to acetate (B1210297) and hydrogen by syntrophic bacteria. These products are then consumed by methanogenic archaea, which convert them to methane (B114726) and carbon dioxide. nih.gov
p-Cresol (p-Tolyl Moiety):
Aerobic Degradation: The aerobic breakdown of aromatic compounds like p-cresol is typically initiated by oxygenase enzymes. enviro.wiki These enzymes hydroxylate the aromatic ring, leading to the formation of catecholic intermediates. Subsequent enzymatic reactions cleave the aromatic ring, and the resulting aliphatic intermediates are channeled into central metabolic pathways like the TCA cycle.
Anaerobic Degradation: The degradation of aromatic rings without oxygen is a more complex process carried out by specialized microorganisms. enviro.wiki Studies on the structurally similar compound 4-tolylsulfonate have shown that it can be desulfonated and degraded by Clostridium species under fermentative conditions. uni-konstanz.de This suggests that the tolyl ring of p-cresol can also serve as a substrate for anaerobic bacteria, likely involving reduction and cleavage of the ring structure, although the specific pathways are highly dependent on the available electron acceptors (e.g., nitrate, sulfate, or CO₂). enviro.wikiuni-konstanz.de
Chemical Stability and Hydrolysis Kinetics in Aqueous and Soil Matrices
Apart from biological processes, this compound can undergo abiotic chemical hydrolysis. This reaction is primarily dependent on pH and temperature. The ester linkage is susceptible to nucleophilic attack by water (neutral hydrolysis) or, more rapidly, by hydroxide (B78521) ions (alkaline or base-catalyzed hydrolysis).
The mechanism for the alkaline hydrolysis of esters like this compound is a well-established second-order nucleophilic acyl substitution. researchgate.net The process involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the p-cresolate anion as the leaving group and forming butyric acid. researchgate.net
Mechanism Steps (Alkaline Hydrolysis):
Nucleophilic attack of OH⁻ on the carbonyl carbon.
Formation of a transient tetrahedral intermediate.
Elimination of the p-cresolate leaving group.
Proton transfer to form butyric acid and the p-cresolate ion.
Studies on the alkaline hydrolysis of structurally related p-tolyl benzoates confirm this mechanism and show precise correlations with Hammett equations, indicating predictable electronic effects from substituents on the aromatic ring. researchgate.net While specific kinetic data such as the hydrolysis rate constant (kₕ) and environmental half-life (t₁/₂) for this compound are not available in the surveyed literature, the rate is expected to be significantly faster under alkaline conditions compared to neutral or acidic pH. In soil matrices, hydrolysis can be further influenced by sorption to soil organic matter and catalysis by clay mineral surfaces.
Methodologies for Environmental Monitoring and Trace Analysis of this compound
The detection and quantification of this compound at trace levels in environmental samples such as water, soil, or sediment require sensitive and selective analytical methods. The most common techniques for analyzing trace organic contaminants are chromatography-based, coupled with mass spectrometry. ufz.deresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a highly suitable method for the analysis of this compound. The compound would first be extracted from the environmental matrix using an appropriate solvent or solid-phase microextraction (SPME). bioline.org.br After separation on a GC column, the compound is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative powerful technique, particularly useful if simultaneous analysis of less volatile transformation products like p-cresol is required.
The mass spectrum of this compound is characterized by specific fragment ions that are crucial for its identification. nih.gov
Table 2: Key Mass Spectrometry Fragments for the Identification of this compound (via GC-MS)
| m/z (mass-to-charge ratio) | Ion Structure | Interpretation | Source |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) | nih.gov |
| 108 | [HOC₆H₄CH₃]⁺ | p-Cresol fragment (after ester cleavage); typically the base peak. | nih.gov |
| 71 | [C₃H₇CO]⁺ | Butyryl cation | nih.gov |
| 43 | [C₃H₇]⁺ | Propyl cation (from butyryl group) | nih.gov |
Developing a robust monitoring method would involve optimizing sample extraction, cleanup, and the instrumental parameters of the GC-MS or LC-MS system to achieve low detection limits and high accuracy in complex environmental matrices. ufz.deepa.gov
Future Research Directions and Emerging Trends in P Tolyl Butyrate Chemistry
Exploration of Green Chemistry Principles in p-Tolyl Butyrate (B1204436) Synthesis
The synthesis of esters, including p-tolyl butyrate, is undergoing a transformation guided by the principles of green chemistry. Future research will intensify the focus on minimizing environmental impact by developing cleaner, safer, and more resource-efficient synthetic routes.
A primary area of exploration is the use of biocatalysts, particularly enzymes like lipases. Lipase-catalyzed esterification and transesterification reactions offer high selectivity under mild conditions, reducing energy consumption and the formation of byproducts. For instance, studies on the enzymatic synthesis of various butyrates have demonstrated high conversion rates. nih.gov Research into the enzymatic resolution of alcohols via transesterification with butyrate esters highlights the potential for creating enantiomerically pure products, a key demand in the pharmaceutical and fine chemical industries. researchgate.netresearchgate.net Future work will likely involve screening for more robust enzymes, enzyme immobilization for easier recovery and reuse, and the use of unconventional, greener reaction media.
Another green approach is the development of solvent-free reaction conditions or the use of benign solvents like organic carbonates. rsc.org Traditional synthesis often relies on volatile and sometimes toxic organic solvents. Eliminating these solvents not only reduces hazardous waste but can also simplify product purification. Research on the esterification of butyric acid has shown high yields can be achieved without any catalyst, although the reaction is slow, indicating the potential for optimization with green catalysts under solvent-free conditions. researchgate.net
Development of Novel Catalytic Systems for Sustainable Transformations
The heart of greening the synthesis of this compound lies in catalysis. The development of novel catalytic systems that are efficient, selective, and, crucially, recyclable is a major trend. The focus is shifting away from homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which are corrosive and difficult to separate from the product mixture. mdpi.commdpi.comgoogle.com
Solid acid catalysts are a promising alternative. Materials like sulfated zirconia (SO₄²⁻/ZrO₂), sulfated titania (SO₄²⁻/TiO₂), and modified zeolites are gaining traction due to their high catalytic activity, non-corrosive nature, and ease of separation. scirp.orgmdpi.com These catalysts can be filtered off after the reaction and reused multiple times, significantly reducing waste and cost. Research has demonstrated the successful synthesis of various esters using such solid acids, with studies focusing on optimizing the catalyst structure to enhance surface area and acidity for improved performance. researchgate.netmdpi.com
Furthermore, the design of catalysts from earth-abundant and non-toxic metals is a key research direction. nano-ntp.com Transition metal complexes and organocatalysts are being investigated for various transformations, including esterification. nano-ntp.com For example, tin(IV) porphyrin complexes have been explored as novel catalysts for producing polyesters, indicating their potential applicability to the synthesis of smaller ester molecules. semanticscholar.org The future will see more research into creating hybrid materials and bio-inspired frameworks that can catalyze the synthesis of this compound under mild, sustainable conditions. nano-ntp.com
Integration of Machine Learning and AI in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, including the study of this compound. These computational tools can process vast datasets to predict reaction outcomes, optimize process parameters, and even suggest novel synthetic pathways, thereby accelerating the pace of discovery and development. vdu.ltresearchgate.net
In the context of ester synthesis, ML models are already being used to optimize production. researchgate.net For processes like biodiesel production (the synthesis of fatty acid methyl esters), data-driven ML techniques such as Artificial Neural Networks (ANN) and Gaussian Process Regression (GPR) have been employed to model complex, non-linear relationships between inputs (like temperature, catalyst amount, and molar ratio) and the final yield. arabjchem.orgmdpi.com These models can predict the optimal conditions for maximizing yield, reducing the number of experiments, time, and cost. vdu.ltarabjchem.org For example, an ANN model successfully predicted a biodiesel yield of 98.53% under optimized conditions. mdpi.com
Future applications for this compound research include:
Yield Prediction: Training models on existing reaction data to predict the yield of this compound under various conditions (catalyst, temperature, reactants), saving significant lab time. arxiv.org
Reaction Condition Optimization: Using algorithms to rapidly identify the ideal parameters for synthesis, maximizing efficiency and minimizing waste. mdpi.comarxiv.org
Automated Synthesis Planning: Employing large language models (LLMs) fine-tuned on chemical literature to generate step-by-step procedures for the synthesis of this compound and its derivatives. vdu.lt
Catalyst Design: Using AI to predict the catalytic activity of new materials, guiding the synthesis of more effective and sustainable catalysts. rsc.org
| ML Model | Application | Key Findings/Potential for this compound | Reference |
|---|---|---|---|
| Artificial Neural Networks (ANN) | Predicting and optimizing biodiesel yield. | Can model complex, non-linear process variables to predict optimal conditions for this compound synthesis with high accuracy. | researchgate.netmdpi.com |
| Support Vector Machine (SVM) | Predicting yields in enzymatic ester synthesis. | Offers high robustness and repeatability for predicting yields in lipase-catalyzed synthesis of this compound. | arxiv.org |
| Gaussian Process Regression (GPR) | Simulation and optimization of methyl ester production. | Demonstrates high predictive ability (R2-score of 0.993) for optimizing ester production processes. | arabjchem.org |
| Generative LLMs (e.g., GPT-3.5) | Generating chemical synthesis procedures from reaction descriptions. | Can be fine-tuned to transform a simple description of the this compound synthesis reaction into a detailed, machine-readable experimental procedure. | vdu.lt |
Design and Synthesis of Advanced this compound-Based Functional Molecules for Niche Applications
While this compound itself has applications in fragrances and as a flavoring agent, a significant future trend lies in using it as a building block or scaffold for more complex, functional molecules. The combination of the aromatic p-tolyl group and the aliphatic butyrate chain provides a versatile platform for chemical modification.
Research is emerging on the synthesis of hybrid molecules that incorporate the p-tolyl moiety for specific biological or material science applications. For example, new hybrid compounds linking a p-tolylsulfonamide group to other pharmacophores have been synthesized and evaluated as potential agents for treating Alzheimer's disease. mdpi.com While not derived directly from this compound, these studies underscore the value of the p-tolyl group in designing bioactive molecules.
Future research could focus on modifying the this compound structure to create:
Bioactive Compounds: Butyrate and its derivatives are known to have biological effects, such as anti-inflammatory properties. mdpi.comnih.gov By functionalizing the p-tolyl ring or the butyrate chain of this compound, it may be possible to design novel prodrugs or therapeutic agents with enhanced stability and targeted delivery.
Functional Polymers: The ester group can be a site for ring-opening polymerization. While studies often focus on cyclic esters, the principles could be adapted. For instance, itaconic acid-based polyesters have been functionalized to create materials with tunable degradation rates for biomedical applications. researchgate.net It is conceivable that this compound derivatives could be designed as monomers for specialty polymers with unique thermal or optical properties.
Liquid Crystals and Organic Materials: The rigid-flexible structure of this compound is a common motif in liquid crystal design. By elongating the structure or adding other functional groups, novel liquid crystalline materials could be synthesized.
Ligands for Catalysis: The p-tolyl group is frequently incorporated into ligands used in catalysis, such as in analogues of DPEphos and Xantphos for Suzuki-Miyaura cross-coupling reactions. mdpi.com Synthesizing derivatives of this compound could lead to new, easily accessible ligands for a variety of catalytic transformations.
The synthesis of these advanced molecules would leverage modern organic chemistry techniques, including cross-coupling reactions, C-H activation, and multicomponent reactions, to build complexity from the relatively simple this compound starting point.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing p-Tolyl butyrate in laboratory settings?
- Synthesis typically involves esterification of p-tolyl alcohol with butyric acid under acidic catalysis. Characterization requires spectroscopic techniques such as ¹H/¹³C NMR for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment . For reproducibility, experimental protocols must detail catalyst concentration, reaction time, and purification steps (e.g., distillation or recrystallization) . Reference standards from databases like NIST Chemistry WebBook should be used for spectral comparisons .
Q. What safety protocols are critical when handling this compound in analytical chemistry laboratories?
- Based on GHS classification, this compound is classified as acute toxicity category 4 (inhalation hazard) . Key precautions include:
- Use of fume hoods to minimize inhalation exposure .
- NIOSH-approved respirators during spills or high-concentration handling .
- Proper disposal via chemical waste facilities (not sewage systems) to prevent environmental contamination .
Q. How does this compound influence gut microbiota composition in animal models, and what experimental designs are recommended for such studies?
- This compound can modulate microbial communities by serving as a butyrate precursor. Factorial experimental designs are recommended, including control groups, varying dosages, and challenge models (e.g., E. coli K88 inoculation) to assess resilience . Gene microarrays and pathway analysis (e.g., KEGG) should quantify differential gene expression in intestinal tissues, focusing on nutrient metabolism and immune response markers . Segment-specific effects (e.g., duodenum vs. colon) must be analyzed via luminal content sampling and histopathology .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on the pro- vs. anti-inflammatory effects of this compound in immune-related diseases?
- Contradictions may arise from dose-dependent responses or tissue-specific activity. Methodological approaches include:
- In vitro vs. in vivo validation : Use murine models (e.g., lupus-prone mice) to compare systemic effects with cell culture assays .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify context-dependent signaling pathways (e.g., NF-κB inhibition in psoriasis vs. T-cell activation in HIV) .
- Pharmacokinetic profiling : Track butyrate concentrations using PTR-TOF-MS to correlate bioavailability with observed effects .
Q. What experimental strategies optimize the therapeutic efficacy of this compound prodrugs in cancer research?
- Native butyrate’s rapid elimination necessitates prodrug formulations (e.g., tributyrin). Key strategies:
- Controlled-release systems : Use lipid-coated nanoparticles or enteric coatings to enhance intestinal retention .
- Synergistic combinations : Pair with chemotherapeutics (e.g., 5-fluorouracil) and measure apoptosis via flow cytometry (Annexin V/PI staining) .
- Xenograft models : Validate tumor suppression in immunodeficient mice, monitoring biomarkers like caspase-3 activation .
Q. What analytical techniques are most effective for real-time detection of this compound in complex biological matrices?
- Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables breath-by-breath analysis with high temporal resolution (0.0625-second integration) for volatile metabolites like ethyl butyrate . For non-volatile matrices (e.g., plasma), ultra-performance liquid chromatography (UPLC) coupled with tandem MS provides nanogram-level sensitivity. Calibration curves must account for matrix effects using isotope-labeled internal standards .
Q. How should researchers design studies to investigate segment-specific effects of this compound in the gastrointestinal tract (GIT)?
- Dual-cannulation models in poultry or rodents allow simultaneous sampling from multiple GIT segments . Variables to control:
- Dosage form : Coated vs. uncoated butyrate to target distal vs. proximal segments .
- Microbiota profiling : 16S rRNA sequencing to correlate butyrate levels with microbial diversity shifts .
- Functional assays : Ussing chambers to measure segment-specific nutrient transport and barrier integrity .
Methodological Best Practices
- Data Reproducibility : Document experimental conditions (temperature, humidity) and instrument calibration in supplemental materials .
- Conflict Mitigation : Use meta-analysis frameworks (e.g., PRISMA) to reconcile disparate findings, emphasizing study design heterogeneity .
- Ethical Compliance : For human studies, ensure protocols align with ICH guidelines for participant selection and informed consent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
